PKC Inhibition Potency: 2-Azido-1-pivaloyl D-erythro-Sphingosine vs. Unmodified Sphingosine
2-Azido-1-pivaloyl D-erythro-Sphingosine exhibits a PKC inhibitory IC50 of approximately 5 µM. In contrast, the unmodified parent compound D-erythro-sphingosine is a more potent inhibitor with a reported IC50 range of 1-3 µM . The target compound's attenuated potency relative to the native sphingosine base reflects the impact of the azido and pivaloyl modifications on target engagement.
D-erythro-sphingosine IC50 1–3 µM
Δ ≈ 2–4 µM higher (attenuated)
| Evidence Dimension | PKC Inhibition (IC50) |
|---|---|
| Target Compound Data | ~5 µM |
| Comparator Or Baseline | D-erythro-Sphingosine (1-3 µM) |
| Quantified Difference | 2-4 µM higher IC50 (lower potency) |
| Conditions | In vitro biochemical assay; exact system not specified in available vendor documentation. |
Why This Matters
This quantitative potency difference is critical for experimental design: researchers seeking to reduce PKC inhibition strength (e.g., to avoid cytotoxicity while retaining partial pathway modulation) will find the target compound preferable, whereas those needing maximal inhibition will select unmodified sphingosine.
